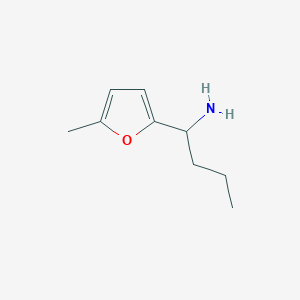
Ceftiguanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceftiguanide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ceftiguanide typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often begins with the preparation of a precursor molecule, which undergoes several steps of chemical modification. Common synthetic routes include nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the precursor molecule. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
化学反应分析
Types of Reactions
Ceftiguanide undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on this compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
Ceftiguanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of Ceftiguanide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Ceftiguanide can be compared with other similar compounds such as ceftizoxime and ceftriaxone. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Ceftizoxime: Known for its broad-spectrum antibacterial activity and resistance to beta-lactamases.
Ceftriaxone: Noted for its long half-life and high penetration into tissues.
This compound stands out due to its unique reactivity and stability, making it a versatile compound for various scientific applications.
Conclusion
This compound is a compound with significant potential in multiple scientific disciplines Its unique chemical properties and versatility make it a valuable subject of study and application in chemistry, biology, medicine, and industry
属性
分子式 |
C12H13ClN2O6S |
|---|---|
分子量 |
348.76 g/mol |
IUPAC 名称 |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-chloroacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H13ClN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 |
InChI 键 |
ZKDAULRVUXKFHD-LDYMZIIASA-N |
手性 SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O |
规范 SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)


![(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13050445.png)







![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)


